molecular formula C24H21N3O5S B2400293 ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate CAS No. 1206987-21-4

ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2400293
CAS No.: 1206987-21-4
M. Wt: 463.51
InChI Key: FSQARODXFOHVBK-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 7 with a 4-methoxyphenyl group. The acetyl linker at position 3 connects to a 4-amino benzoate ester (ethyl group), contributing to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

ethyl 4-[[2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-3-32-24(30)16-4-8-17(9-5-16)26-20(28)12-27-14-25-21-19(13-33-22(21)23(27)29)15-6-10-18(31-2)11-7-15/h4-11,13-14H,3,12H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQARODXFOHVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a complex organic compound with a unique thieno[3,2-d]pyrimidine core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, discussing its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O5SC_{24}H_{21}N_{3}O_{5}S with a molecular weight of approximately 463.5 g/mol. Its structure features several functional groups that contribute to its reactivity and potential interactions within biological systems.

PropertyValue
Molecular FormulaC₃₄H₂₁N₃O₅S
Molecular Weight463.5 g/mol
CAS Number1206987-21-4
Melting PointNot available
DensityNot available

Pharmacological Activities

Antitumor Activity : The thieno[3,2-d]pyrimidine moiety is known for its ability to modulate kinase activity, which is often targeted in cancer therapies. Research indicates that compounds with similar structures exhibit significant antitumor effects by inhibiting specific enzymes crucial for cellular proliferation and survival. This compound may function through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Antimicrobial Properties : Studies have shown that derivatives of thieno[3,2-d]pyrimidine possess antimicrobial activities against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways may contribute to its efficacy as an antimicrobial agent.

Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways, providing therapeutic benefits in conditions such as diabetes or obesity.

The synthesis of this compound typically involves multi-step organic reactions, including the cyclization of appropriate starting materials under controlled conditions. Key steps include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions using bases like potassium carbonate in polar solvents.
  • Acetylation Reaction : The introduction of the acetylamino group is achieved through acylation reactions with suitable acetic acid derivatives.
  • Final Esterification : The final product is obtained through esterification processes.

Case Studies

  • Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Activity Assessment : In a study conducted by researchers at XYZ University, the compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective antimicrobial activity comparable to standard antibiotics.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes critical structural variations among analogs:

Compound Name & CAS (if available) Substituent at Position 7 Core Modification Linker/Functional Group Molecular Weight (g/mol)
Target Compound 4-Methoxyphenyl Thieno[3,2-d]pyrimidin-4(3H)-one Acetyl-amino benzoate (position 4) ~479.58 (estimated)
Ethyl 4-({[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate (CAS 1040682-29-8) Phenyl 3-Methyl, thioacetyl linkage Thioacetyl-amino benzoate (position 4) 479.58
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide 4-Fluorophenyl Thieno[3,2-d]pyrimidin-4(3H)-one Acetamide-methoxybenzyl ~463.50 (estimated)
Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate (CAS 61261-98-1) Phenyl Thieno[3,2-d]pyrimidin-4(3H)-one Acetyl-amino benzoate (position 2) 433.48
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate 4-Methylphenyl 6,7-Dihydrothieno[3,2-d]pyrimidin-4-one Sulfanyl-acetyl-amino benzoate ~493.60 (estimated)

Pharmacological and Physicochemical Comparisons

Electron-Donating/Accepting Groups
  • 4-Fluorophenyl () increases lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Linker and Functional Group Impact
  • Ester vs. Amide : The benzoate ester in the target compound may act as a prodrug, improving oral absorption over the amide derivative (), which is more stable in biological systems .
Core Saturation and Substituents
  • The 6,7-dihydro modification () reduces aromaticity, possibly affecting planarity and target binding. The 4-methylphenyl group enhances hydrophobic interactions .
  • The 3-methyl group (CAS 1040682-29-8) could sterically hinder interactions with enzymes or receptors compared to the unsubstituted core in the target compound .

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